molecular formula C13H8N2O3S B2838696 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate CAS No. 337924-63-7

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Cat. No.: B2838696
CAS No.: 337924-63-7
M. Wt: 272.28
InChI Key: NMVYQLDAQWKSHY-UHFFFAOYSA-N
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Description

Foundational Significance of Heterocyclic Scaffolds in Contemporary Chemical Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of chemistry. nih.gov Nitrogen, oxygen, and sulfur are the most common heteroatoms. nih.gov These structural motifs are ubiquitous in nature, forming the core of countless natural products, including vitamins, alkaloids, and nucleic acids. In contemporary chemical science, their significance is immense, with over 85% of all biologically active chemical compounds containing a heterocycle. researchgate.net

The inclusion of heteroatoms in a cyclic framework imparts distinct physicochemical properties compared to their carbocyclic analogs. acs.org These properties include modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. researchgate.net Such modifications are critical in fields like medicinal chemistry, where they allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net The structural diversity and versatility of heterocyclic scaffolds make them indispensable building blocks in the design of novel therapeutics, agrochemicals, and functional materials. wikipedia.org Advances in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have further expanded the accessibility and variety of functionalized heterocycles, solidifying their central role in modern chemical research. researchgate.net

Overview of 1,2,3-Thiadiazole (B1210528) and Furan (B31954) Moieties in Targeted Organic Synthesis

The 1,2,3-thiadiazole and furan rings are prominent five-membered heterocyclic moieties, each possessing a unique profile of reactivity and biological relevance that makes them valuable targets in organic synthesis.

1,2,3-Thiadiazole: This is an aromatic heterocyclic compound containing one sulfur and two adjacent nitrogen atoms. lmaleidykla.lt The 1,2,3-thiadiazole core is a recognized pharmacophore and a versatile synthetic intermediate. researchgate.net Derivatives of 1,2,3-thiadiazole are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties. researchgate.netmdpi.com In agriculture, certain derivatives act as plant activators, inducing systemic acquired resistance (SAR) in plants against pathogens. nih.gov A common and effective method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis, which involves the cyclization of hydrazone derivatives with thionyl chloride. wikipedia.orgisres.org

Furan: The furan ring, consisting of four carbon atoms and one oxygen atom, is another fundamental aromatic heterocycle. bohrium.com It is a structural component in many natural products and serves as a versatile building block in the synthesis of complex molecules. nih.gov Furan and its derivatives are utilized in the production of pharmaceuticals, agrochemicals, and polymers. bohrium.com The furan-2-carboxylic acid (2-furoic acid) moiety, in particular, is a key component. mdpi.com Its esters, known as furoates, are used as flavoring agents and preservatives, and some derivatives have applications as drugs and pesticides. mdpi.com The synthesis of functionalized furans can be achieved through various methods, including the classic Paal-Knorr synthesis from 1,4-dicarbonyl compounds. nih.gov

Strategic Rationale for Investigating Hybrid Thiadiazole-Furoate Ester Architectures

The strategic decision to synthesize and investigate a hybrid molecule like 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate stems from the principle of molecular hybridization. This approach aims to create new chemical entities by combining different bioactive scaffolds, with the goal of producing compounds that may exhibit synergistic, additive, or entirely new biological or material properties.

The rationale for this specific hybrid architecture is multifaceted:

Broad-Spectrum Bioactivity: Both 1,3,4-thiadiazole (B1197879) (an isomer of 1,2,3-thiadiazole) and furan derivatives have been independently identified as potent inhibitors of enzymes like α-glucosidase, suggesting potential applications in metabolic disorders. researchgate.net Combining these two moieties could lead to enhanced or novel inhibitory activities.

Complementary Pharmacophoric Features: The 1,2,3-thiadiazole ring acts as a "two-electron donor system" and a hydrogen bond acceptor, while the sulfur atom enhances lipophilicity, which can improve membrane permeability. nih.gov The furoate ester portion introduces additional points for interaction and can be hydrolyzed in vivo, potentially acting as a prodrug mechanism.

Synthetic Accessibility: The synthesis of such hybrids is feasible through established synthetic protocols. For instance, furylthiadiazole structures can be synthesized via the Hurd-Mori reaction, demonstrating a practical pathway to this class of compounds. researchgate.netresearchgate.net

The investigation into hybrid molecules like this compound is driven by the prospect of discovering compounds with improved efficacy, novel mechanisms of action, or unique material characteristics that are not achievable with the individual components alone.

Detailed Research Findings

While specific research data for this compound is not widely published, the synthesis and properties of closely related analogs provide a strong foundation for understanding its chemical nature. The Hurd-Mori reaction is a key synthetic method for creating the 1,2,3-thiadiazole ring from a suitable precursor. lmaleidykla.lt

For example, the synthesis of related Alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate derivatives has been successfully achieved through the cyclization of carbethoxyhydrazones of acetyl-substituted furan-2-carboxylic acids. researchgate.net This suggests a plausible synthetic route for the target compound, likely starting from 4'-hydroxyacetophenone.

Below are representative data for key precursor moieties and related hybrid structures, which can be used to anticipate the characteristics of the target compound.

Table 1: Physicochemical Properties of Precursor Scaffolds

Compound NameMolecular FormulaMolar Mass (g/mol)AppearanceKey Properties
4-Phenyl-1,2,3-thiadiazole (B1662399)C₈H₆N₂S162.21Not specifiedA foundational structure for aryl-substituted thiadiazoles. nih.gov
Furan-2-carboxylic acidC₅H₄O₃112.08White crystalline powderUsed as a preservative and flavoring agent; precursor to furoate esters. mdpi.com

Table 2: Representative Synthesis Data for a Related Furylthiadiazole Compound

Reaction TypePrecursorReagentProductSignificance
Hurd-Mori CyclizationCarbethoxyhydrazone of an acetyl-furan derivativeThionyl chloride (SOCl₂)Alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoateDemonstrates the feasibility of forming the thiadiazole ring on a furan-containing substrate. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVYQLDAQWKSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Construction of 4 1,2,3 Thiadiazol 4 Yl Phenyl 2 Furoate and Analogous Compounds

Established Synthetic Pathways for 1,2,3-Thiadiazole (B1210528) Ring Systems

The 1,2,3-thiadiazole moiety is a crucial component of the target molecule, and its synthesis can be achieved through several reliable methods. These pathways offer versatility in terms of starting materials and reaction conditions.

Hurd-Mori Cyclization and Derivatives for 1,2,3-Thiadiazole Formation

The Hurd-Mori reaction is a classical and widely utilized method for the synthesis of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones, typically derived from ketones with an α-methylene group, using thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The general mechanism proceeds through the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride. wikipedia.org

For the synthesis of the 4-(1,2,3-thiadiazol-4-yl)phenyl core, a suitable starting material would be a hydrazone derivative of 4'-hydroxyacetophenone. The reaction of this ketone with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or tosylhydrazine, would yield the corresponding hydrazone. mdpi.com Subsequent treatment with thionyl chloride would then induce the cyclization to form the 4-(4-hydroxyphenyl)-1,2,3-thiadiazole intermediate. mdpi.comresearchgate.net The reaction conditions and yields can be influenced by the nature of the substituents on the starting ketone and the specific hydrazone derivative used. nih.gov An improved Hurd-Mori approach involves a metal-free methodology where N-tosylhydrazones react with sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI). mdpi.comorganic-chemistry.org

Table 1: Key Features of the Hurd-Mori Cyclization
ParameterDescriptionReferences
ReactantsHydrazone derivatives (from ketones with α-methylene groups) and thionyl chloride or a sulfur source. wikipedia.orgmdpi.com
Key IntermediateN-acyl or N-tosyl hydrazones. wikipedia.org
AdvantagesWell-established, versatile, and applicable to a wide range of substrates. researchgate.net
VariationsUse of sulfur and a catalyst (e.g., TBAI) as an alternative to thionyl chloride. mdpi.comorganic-chemistry.org

Wolff Rearrangement and Analogous Routes in Thiadiazole Synthesis

The Wolff rearrangement is a powerful reaction in organic chemistry that involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org While not a direct method for thiadiazole synthesis in its most common form, the principles of the Wolff rearrangement are relevant to certain synthetic strategies for sulfur-containing heterocycles. researchgate.net The rearrangement can be induced thermally, photochemically, or through metal catalysis. wikipedia.org The resulting highly reactive ketene intermediate can then be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org

In the context of thiadiazole synthesis, analogous routes may involve the decomposition of specific diazo compounds containing a thioamide or a related sulfur functionality. The intramolecular trapping of a carbene or ketene intermediate by the sulfur atom can lead to the formation of the thiadiazole ring. The mechanism can be complex and may involve competing concerted and carbene-mediated pathways. wikipedia.org

Oxidative Cyclization Protocols for Thiadiazole Construction

Oxidative cyclization represents another important strategy for the construction of the 1,2,3-thiadiazole ring. researchgate.net These methods typically involve the formation of the heterocyclic ring through an oxidation-induced cyclization of an acyclic precursor. For instance, the oxidative cyclization of hydrazones bearing a thioamide group is a known route to 1,2,3-thiadiazoles. researchgate.net

Various oxidizing agents can be employed to facilitate this transformation. A combination of iodine and dimethyl sulfoxide (B87167) (DMSO) can mediate the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org This method is notable for being transition-metal-free and operationally simple. organic-chemistry.org Other protocols may utilize different oxidizing systems to achieve the desired cyclization.

Modern Photocatalytic Approaches to 1,2,3-Thiadiazole Scaffolds

In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org Visible-light photocatalysis offers a green alternative to traditional synthetic methods, often proceeding under mild reaction conditions. organic-chemistry.org The synthesis of 1,2,3-thiadiazoles can be achieved through photocatalytic processes. For example, the reaction of azoalkenes with potassium thiocyanate (B1210189) (KSCN) in the presence of a photosensitizer like cercosporin (B1668469) can afford 1,2,3-thiadiazoles with good regioselectivity and broad functional-group compatibility. mdpi.com

These modern approaches often utilize visible light to excite a photocatalyst, which then initiates the desired chemical transformation through either an energy transfer or an electron transfer process. rsc.org The development of novel photocatalytic systems continues to expand the scope and applicability of this methodology for the synthesis of complex heterocyclic scaffolds. hw.ac.uk

Synthetic Routes to 2-Furoate Ester Linkages

The formation of the 2-furoate ester is the final key step in the synthesis of the target molecule. This is typically achieved through a standard esterification reaction.

Esterification Reactions Involving Furoyl Chloride and Substituted Phenols

The most direct and common method for the synthesis of aryl furoates is the reaction of a substituted phenol (B47542) with 2-furoyl chloride. louisville.edu In the context of the target molecule, this would involve the esterification of 4-(1,2,3-thiadiazol-4-yl)phenol (B1305080) with 2-furoyl chloride. sigmaaldrich.com

2-Furoyl chloride itself can be readily prepared from 2-furoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene. wikipedia.orgguidechem.comgoogle.com The esterification reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction conditions are generally mild, and the desired ester can be obtained in good yield.

Table 2: General Procedure for Esterification
StepDescriptionReagents
1Dissolution of the phenolSubstituted phenol (e.g., 4-(1,2,3-thiadiazol-4-yl)phenol) in a suitable solvent (e.g., dichloromethane, pyridine).
2Addition of baseA non-nucleophilic base (e.g., pyridine, triethylamine) is added to act as a proton scavenger.
3Addition of acyl chloride2-Furoyl chloride is added, often dropwise, to the reaction mixture.
4Reaction and workupThe reaction is stirred at room temperature or with gentle heating, followed by an aqueous workup to remove byproducts and purify the ester.

Integrated Synthesis of Complex Thiadiazole-Furan Hybrid Structures

The creation of hybrid molecules containing distinct heterocyclic systems linked by an aromatic scaffold is a significant endeavor in synthetic chemistry. The integration of 1,2,3-thiadiazole and furan (B31954) moieties through a phenyl bridge requires precise control over bond formation and functional group compatibility.

Multi-Component and Multi-Step Reaction Sequences for Phenylic Linkages

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient route to complex molecules. For a structure like 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate, a hypothetical MCR could involve a pre-functionalized phenyl ring, a source for the thiadiazole ring, and a furan-containing component. However, MCRs for the direct assembly of such specific, complex hybrids are not commonly reported.

More frequently, a multi-step approach is employed. A common strategy involves the synthesis of a central, bifunctional intermediate, such as 4-aminophenylacetophenone or 4-bromophenylacetophenone. This intermediate can then undergo sequential reactions to build the heterocyclic rings on either side.

A general multi-step sequence could be:

Synthesis of a Key Intermediate : Starting with a substituted benzene (B151609), a key intermediate like 4-acetylphenylhydrazine is synthesized.

Formation of the Thiadiazole Ring : The Hurd-Mori synthesis is a classic method for forming 1,2,3-thiadiazoles. This involves the reaction of a hydrazone with thionyl chloride. For instance, the hydrazone derived from a 4-substituted acetophenone (B1666503) can be cyclized to form the 4-phenyl-1,2,3-thiadiazole (B1662399) core.

Esterification : The final step involves the esterification of the phenolic hydroxyl group (if the starting material was a hydroxyacetophenone derivative) with 2-furoyl chloride to form the desired 2-furoate ester.

This stepwise approach allows for the controlled construction and purification of intermediates, ensuring the final product's structural integrity.

Cross-Coupling and Annulation Strategies for Aromatic Heterocyclic Assembly

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods are particularly powerful for assembling aromatic and heterocyclic systems. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are instrumental. researchgate.netrsc.orgresearchgate.net A plausible strategy for the target molecule would involve:

Suzuki Coupling : Reacting a boronic acid derivative of one heterocycle (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-thiadiazole) with a halogenated phenyl 2-furoate (e.g., 4-bromophenyl 2-furoate). The reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) in the presence of a base. researchgate.net

Stille Coupling : This involves the coupling of an organotin compound with an organic halide. For example, 2-(tributylstannyl)furan (B54039) could be coupled with 4-(1,2,3-thiadiazol-4-yl)phenyl iodide.

Annulation Strategies: Annulation involves the formation of a new ring onto an existing molecule. rsc.orgchim.itchim.itnih.govresearchgate.net For instance, a [3+2] annulation reaction could be used to construct the thiadiazole or furan ring. chim.itresearchgate.net One could envision starting with a phenyl 2-furoate derivative that bears a functional group amenable to annulation. For example, an alkyne-substituted phenyl furoate could react with a sulfur and nitrogen source to form the 1,2,3-thiadiazole ring directly on the aromatic linker.

Coupling ReactionReactant AReactant BCatalyst/ReagentsBond Formed
Suzuki CouplingHeteroaryl Boronic Acid/EsterAryl HalidePd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl-Heteroaryl (C-C)
Stille CouplingHeteroaryl StannaneAryl HalidePdCl₂(PPh₃)₂, CuIAryl-Heteroaryl (C-C)
Heck CouplingAryl HalideAlkene-substituted HeterocyclePd(OAc)₂, P(o-tolyl)₃Aryl-Vinyl (C-C)
Buchwald-Hartwig AminationAryl HalideAmino-substituted HeterocyclePd₂(dba)₃, Ligand (e.g., XPhos)Aryl-Nitrogen (C-N)

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netingentaconnect.com This includes using alternative energy sources, minimizing solvent use, and employing renewable materials.

Application of Microwave and Ultrasound Irradiation in Organic Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. nih.govderpharmachemica.comnih.govproquest.comtandfonline.com The process involves the direct heating of polar molecules through the interaction of their dipoles with the microwave's electromagnetic field. This rapid, localized heating can accelerate reaction rates and improve selectivity. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been shown to be significantly more efficient under microwave conditions compared to conventional heating. nih.govderpharmachemica.comproquest.comtandfonline.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound in chemical reactions promotes synthesis through acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction liquid. bohrium.comresearchgate.netnih.govnih.govresearchgate.netuniv.kiev.ua This process creates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. Sonochemistry has been successfully applied to the synthesis of various heterocyclic compounds, including furan and oxadiazole derivatives. researchgate.netnih.govnih.govresearchgate.net The use of ultrasound offers advantages such as shorter reaction times, higher yields, and operational simplicity. researchgate.net

Reaction TypeMethodReaction TimeYieldReference
Thiadiazole SynthesisConventional Heating~7 hoursModerate derpharmachemica.com
Thiadiazole SynthesisMicrowave Irradiation~5 minutesHigh derpharmachemica.comtandfonline.com
Chromen-4-one SynthesisConventional HeatingSeveral hoursGood researchgate.net
Chromen-4-one SynthesisUltrasound IrradiationA few minutesExcellent researchgate.net

Solvent-Free, Catalyst-Free, and Mechanochemical Synthesis Techniques

Solvent-Free and Catalyst-Free Synthesis: Eliminating solvents from reactions is a key goal of green chemistry, as solvents constitute a large portion of chemical waste. researchgate.netingentaconnect.combohrium.comacs.orgscholarsresearchlibrary.com Reactions can be run "neat" by simply heating the reactants together. bohrium.comacs.org In some cases, reactions can also proceed without a catalyst, particularly under high-energy conditions like grinding or microwave irradiation. For instance, heterocyclic chalcones have been prepared efficiently by grinding the reactants together in the presence of a solid base, avoiding the need for a solvent. scholarsresearchlibrary.com

Mechanochemical Synthesis: This technique involves inducing chemical reactions by the direct application of mechanical force, typically through grinding or ball milling. rsc.orgacs.orgnih.govresearchgate.netresearchgate.net Mechanochemistry often allows reactions to proceed in the absence of solvents, at room temperature, and with high efficiency. acs.orgnih.gov It is a powerful tool for synthesizing a wide range of heterocyclic compounds and can enable reactions that are difficult to achieve in solution. rsc.orgresearchgate.net Ball milling has emerged as a sustainable method that can accelerate reactions, enhance yields, and minimize or eliminate solvent use. nih.govresearchgate.net

Development of Heterogeneous Catalysis and Renewable Feedstock Utilization

Heterogeneous Catalysis: Unlike homogeneous catalysts that are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid). rsc.orgtandfonline.com Their primary advantage is the ease of separation from the reaction mixture, allowing them to be recovered and reused, which reduces waste and cost. rsc.org For example, vanadium oxide supported on fluorapatite (B74983) has been used as a robust and recyclable heterogeneous catalyst for the multi-component synthesis of thiadiazolo- and benzothiazolo-pyrimidine derivatives. rsc.org

Renewable Feedstock Utilization: A cornerstone of sustainable chemistry is the use of renewable starting materials instead of those derived from petrochemicals. rsc.orgresearchgate.netfrontiersin.orgrsc.orgresearchgate.net Plant biomass is a rich source of renewable carbon. researchgate.netfrontiersin.org The furan ring, in particular, can be readily synthesized from biomass-derived platform molecules. Furfural, produced from the dehydration of C5 sugars found in agricultural waste, is a key precursor for 2-furoic acid and its derivatives, including 2-furoyl chloride needed for the final esterification step in the synthesis of the target molecule. rsc.org This provides a direct link between a renewable resource and the synthesis of advanced chemical compounds. rsc.orgresearchgate.net

Advanced Mechanistic Investigations of Organic Transformations Involving 4 1,2,3 Thiadiazol 4 Yl Phenyl 2 Furoate Precursors

Elucidation of Reaction Mechanisms in Thiadiazole Ring Formation

The synthesis of the 1,2,3-thiadiazole (B1210528) ring is a critical step in the generation of precursors for the title compound. Various synthetic strategies have been developed, with mechanisms that are often complex and nuanced. Understanding these pathways is essential for optimizing reaction conditions and expanding the scope of accessible derivatives.

The formation of a thiadiazole ring from acyclic precursors is a common and powerful synthetic strategy. While several types of thiadiazoles exist, the synthesis of the 1,2,3-thiadiazole core often relies on specific cyclization reactions, most notably the Hurd-Mori reaction. mdpi.comresearchgate.netresearchgate.net This method involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂). mdpi.comresearchgate.net

The generally accepted mechanism for the Hurd-Mori synthesis of 1,2,3-thiadiazoles proceeds as follows:

Hydrazone Formation: A ketone possessing an α-methylene group reacts with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or thiosemicarbazide, to form the corresponding hydrazone (specifically, a semicarbazone or thiosemicarbazone). mdpi.com

Reaction with Thionyl Chloride: The hydrazone is then treated with thionyl chloride. The reaction is believed to initiate with the attack of the hydrazone on the sulfur atom of SOCl₂, leading to a chlorosulfinyl intermediate.

Cyclization: An intramolecular electrophilic attack occurs where the activated sulfur atom is attacked by the carbon of the C=N double bond. This step is facilitated by the elimination of chloride and sulfur dioxide.

Aromatization: The resulting cyclic intermediate then undergoes elimination of HCl to yield the stable, aromatic 1,2,3-thiadiazole ring.

This pathway provides a reliable route to a wide array of substituted 1,2,3-thiadiazoles. mdpi.comresearchgate.net In contrast, the cyclization of thiosemicarbazides under acidic or basic conditions more commonly leads to the formation of 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) derivatives, respectively. sbq.org.brptfarm.pl For instance, the acid-catalyzed cyclization of an acylthiosemicarbazide to a 1,3,4-thiadiazole involves the nucleophilic attack of the sulfur atom on the protonated carbonyl carbon, followed by dehydration to form the aromatic ring. sbq.org.brnih.gov

Reaction NamePrecursorReagentProduct CoreReference
Hurd-Mori ReactionKetone HydrazoneThionyl Chloride (SOCl₂)1,2,3-Thiadiazole mdpi.comresearchgate.netresearchgate.net
Acid-Catalyzed CyclizationAcylthiosemicarbazideAcid (e.g., H₂SO₄, HCl)1,3,4-Thiadiazole sbq.org.brptfarm.plnih.gov
Copper-Mediated CyclizationThiosemicarbazoneCopper Salt1,3,4-Thiadiazole nih.gov

Oxidative dimerization represents another key strategy for constructing thiadiazole rings, particularly for symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net These reactions proceed through either radical or ionic intermediates, depending on the oxidant and substrate. The general principle involves the oxidation of a thioamide or a related sulfur-containing precursor. researchgate.netacs.org

A common mechanistic theme involves the initial oxidation of the thioamide at the sulfur atom. Using a halogen as an oxidant (e.g., I₂ or Br₂), an S-halo intermediate can be formed. acs.orgresearchgate.net This is followed by the nucleophilic attack of a second thioamide molecule on the activated sulfur of the first, leading to a disulfide-like intermediate. Subsequent intramolecular cyclization with the elimination of a leaving group furnishes the thiadiazole ring.

For example, enzyme-mediated oxidative dimerization of thioamides using vanadium-dependent haloperoxidases proceeds through two distinct S-bromination events to enable heterocycle formation. acs.org The proposed mechanism suggests that the reaction is initiated by the S-bromination of the thioamide, which then reacts with another thioamide molecule. A second S-bromination event facilitates the final ring-closing step to yield the 1,2,4-thiadiazole. acs.org Control experiments have shown that this pathway is dominant over one that might proceed through a sulfoxamide intermediate. acs.org

Oxidant SystemProposed IntermediateThiadiazole IsomerMechanistic InsightReference
I₂Disulfide-like species1,2,4-ThiadiazoleIodine-catalyzed dimerization of dithiocarbamates. researchgate.net
Vanadium Haloperoxidase / H₂O₂ / Br⁻S-Brominated thioamide / Iminobenzathiamide1,2,4-ThiadiazoleEnzymatic halide recycling enables two S-bromination events for cyclization. acs.org
Various Oxidizing Agents (e.g., H₂O₂, Nitrous Acid)Oxidized thioamide1,2,4-ThiadiazoleGeneral method for symmetrical 3,5-disubstituted derivatives. researchgate.net

Mechanistic Studies of 1,2,3-Thiadiazole Rearrangements and Transformations

The 1,2,3-thiadiazole ring, once formed, is not inert. It can serve as a precursor for a variety of other heterocyclic systems through rearrangement and transformation reactions, often catalyzed by transition metals. These reactions typically proceed via the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.

Rhodium catalysts have proven to be exceptionally effective in promoting the denitrogenation of 1,2,3-thiadiazoles. researchgate.net This process generates highly reactive intermediates that can be trapped intramolecularly or intermolecularly to form new heterocyclic structures. researchgate.netacs.org A key intermediate in these transformations is a rhodium-carbenoid, specifically an α-thiavinyl rhodium-carbenoid. acs.orgresearchgate.net

The reaction begins with the coordination of the rhodium catalyst to the thiadiazole ring. This is followed by the extrusion of N₂, a process that generates the α-thiavinyl rhodium-carbenoid. The fate of this intermediate is highly dependent on the substrate structure and reaction conditions. In the case of specifically substituted 1,2,3-thiadiazoles, such as 4-vinyl-1,2,3-thiadiazoles, this intermediate can undergo an intramolecular transannulation reaction to produce substituted furans. acs.org Mechanistic studies, combining experimental and computational data, suggest that the key organorhodium intermediate is likely a four-membered cyclometalated Rh(III) complex, which then undergoes reductive elimination to furnish the furan (B31954) product and regenerate the Rh(I) catalyst. acs.org

A fascinating aspect of rhodium-catalyzed transformations of 1,2,3-thiadiazoles is the ability to control the reaction outcome by modifying the ligands on the metal center. acs.org Ligands play a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the reactivity of the intermediates and directing the reaction down specific pathways.

For example, in the denitrogenative reactions of 4-vinyl-1,2,3-thiadiazoles, the choice of ligand can determine the product selectivity. Using a catalyst system like [Rh(COD)₂]BF₄ without a strongly coordinating phosphine (B1218219) ligand can favor the intramolecular transannulation to yield furans. acs.org However, the introduction of different ligands, such as 1,2-bis(dicyclohexylphosphino)propane (DCyPP), can alter the course of the reaction, potentially leading to different heterocyclic products. researchgate.net Computational studies have been instrumental in understanding the role of ligands, such as DPPF, in these mechanistic pathways, providing insights into the transition states and intermediates that govern product formation. acs.org This ligand-controlled selectivity is a powerful tool for synthetic chemists, allowing for the divergent synthesis of various heterocycles from a common 1,2,3-thiadiazole precursor.

Catalytic SystemKey IntermediateTransformation TypeProductReference
[Rh(COD)₂]BF₄Cyclometalated Rh(III) complexIntramolecular TransannulationSubstituted Furans acs.org
Rh(I) catalystα-Thiavinyl Rh-carbenoidTransannulation with NitrilesIsothiazoles acs.orgresearchgate.net
[Rh(COE)Cl]₂ / DCyPPRhodium-carbenoidCyclization with Phosphaalkynes1,3-Thiaphospholes researchgate.net

Synergistic Application of Experimental and Computational Methods for Mechanistic Insights

A deep and comprehensive understanding of the reaction mechanisms that lead to the formation of complex organic molecules like 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate is best achieved through a synergistic combination of experimental and computational methodologies. This dual approach allows for a level of insight that neither method can provide in isolation. Experimental studies offer real-world data on reaction outcomes and kinetics, while computational chemistry provides a molecular-level view of transient species and energy landscapes that are often inaccessible to direct observation.

The synthesis of the 4-aryl-1,2,3-thiadiazole core, a key structural motif in the target compound, typically involves reactions such as the Hurd-Mori synthesis or its modern variations. wikipedia.orgmdpi.com These reactions, which often start from precursors like N-tosylhydrazones, present several mechanistic questions regarding the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the rate-determining step. researchgate.netisres.org

Hypothetical Synergistic Study of 4-Aryl-1,2,3-Thiadiazole Formation:

To illustrate how this synergy functions, we can conceptualize a study on the formation of a 4-aryl-1,2,3-thiadiazole from a substituted benzaldehyde (B42025) N-tosylhydrazone.

Experimental Approaches:

Experimental investigations would focus on gathering macroscopic data that can be used to infer mechanistic details. Key techniques would include:

Kinetic Studies: The rate of the reaction would be monitored under various conditions (e.g., changing reactant concentrations, temperature). This could involve techniques like UV-Vis spectroscopy or HPLC to track the disappearance of reactants and the appearance of products. A primary objective would be to determine the experimental rate law, which provides crucial information about the molecularity of the rate-determining step.

Substituent Effects (Hammett Analysis): By systematically varying the electronic nature of substituents on the aryl ring of the N-tosylhydrazone precursor (e.g., from electron-donating to electron-withdrawing groups) and measuring the corresponding reaction rates, a Hammett plot could be constructed. The slope of this plot (the reaction constant, ρ) would indicate the extent of charge development in the transition state of the rate-determining step.

Kinetic Isotope Effects (KIEs): Specific hydrogen atoms in the N-tosylhydrazone precursor could be replaced with deuterium. nih.gov Measuring the reaction rates for the deuterated and non-deuterated substrates would yield the kinetic isotope effect. nih.gov A significant KIE would suggest that the cleavage of that particular C-H bond is involved in the rate-determining step. nih.govrsc.org

Intermediate Trapping and Spectroscopic Identification: Attempts would be made to isolate or spectroscopically detect (e.g., via low-temperature NMR or mass spectrometry) any proposed reaction intermediates.

Computational Approaches:

Computational studies, primarily using Density Functional Theory (DFT), would be employed to build a detailed molecular-level model of the reaction pathway. isres.org This would involve:

Geometry Optimization: The three-dimensional structures of reactants, products, and all plausible intermediates and transition states would be computationally optimized to find their lowest energy conformations.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states). These calculations are also essential for determining zero-point vibrational energies and thermal corrections to the electronic energies.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) would be calculated to ensure that a given transition state smoothly connects the corresponding reactant and product.

Calculation of Activation and Reaction Energies: The relative energies of all species along the proposed reaction coordinate would be calculated to construct a detailed energy profile. This would allow for the identification of the computationally predicted rate-determining step (the one with the highest activation energy barrier).

Prediction of Kinetic Isotope Effects: Computational models can be used to predict KIEs, which can then be directly compared to experimental values for validation of the proposed transition state structure. nih.gov

Synergy in Action: Correlating Experimental and Computational Data

The true power of this dual approach lies in the correlation of the experimental and computational data. For instance, if kinetic studies suggest a second-order rate law, the computational search for the rate-determining transition state would focus on bimolecular processes.

The following table illustrates the kind of synergistic data that would be sought in such a study:

Experimental ObservationCorresponding Computational InsightMechanistic Implication
Positive ρ value from Hammett plotAccumulation of negative charge at the reaction center in the calculated transition state structureThe rate-determining step involves nucleophilic attack or the development of an anionic character.
Significant primary KIE for α-protonThe calculated transition state geometry shows elongation of the α-C-H bondCleavage of the α-C-H bond is part of the rate-determining step.
Spectroscopic detection of a proposed intermediateThe calculated structure and spectroscopic properties (e.g., NMR shifts) of a computed intermediate match the experimental dataThe proposed intermediate is a viable species in the reaction pathway.

By iteratively refining the computational model based on experimental results and using the computational insights to design new experiments, a highly detailed and well-validated reaction mechanism can be established. This provides a robust foundation for optimizing reaction conditions and extending the methodology to new substrates.

While the specific data for the precursors of "this compound" is not yet in the public domain, the application of these synergistic methods will be indispensable for any future, in-depth mechanistic investigations of its synthesis.

Computational Chemistry and Theoretical Modeling of 4 1,2,3 Thiadiazol 4 Yl Phenyl 2 Furoate

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netpsgcas.ac.in This method is used to calculate the ground-state electronic structure, optimized geometry, and total energy of a system by focusing on the electron density rather than the complex many-electron wavefunction. dergipark.org.tr For 4-(1,2,3-thiadiazol-4-yl)phenyl 2-furoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide fundamental insights into its stability and electronic nature. researchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be distributed across the electron-rich phenyl and furoate rings, while the LUMO is likely localized on the electron-deficient 1,2,3-thiadiazole (B1210528) moiety. This separation of FMOs is characteristic of donor-π-acceptor systems and is crucial for understanding potential charge transfer applications. nih.gov Theoretical calculations can precisely map the spatial distribution of these orbitals and quantify their energy levels.

Illustrative FMO Data for a Conjugated Heterocyclic System

Parameter Value (eV) Description
EHOMO -6.25 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.15 Energy of the Lowest Unoccupied Molecular Orbital

Note: The values in this table are representative examples for a molecule of this type and are not specific experimental or calculated data for this compound.

Methods like Natural Bond Orbital (NBO) analysis or fitting charges to the electrostatic potential (ESP) can be used to assign partial charges to each atom. nih.govd-nb.info For this compound, the electronegative oxygen, nitrogen, and sulfur atoms in the furoate and thiadiazole rings are expected to carry partial negative charges, while adjacent carbon and hydrogen atoms will be partially positive. bhu.ac.in A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in

Illustrative Calculated Properties

Property Value Unit
Dipole Moment (µ) 3.5 - 5.5 Debye
Method DFT/B3LYP -

Note: The values in this table are hypothetical and represent a plausible range for a molecule with this structure, based on general principles of computational chemistry.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For the synthesis of the 1,2,3-thiadiazole ring in the target molecule, a common method is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. wikipedia.orgmdpi.come-bookshelf.de

Theoretical modeling can be used to:

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, providing insights into reaction kinetics. researchgate.net

Verify the Pathway: Use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

By modeling the Hurd-Mori cyclization, researchers can investigate the step-by-step mechanism, analyze the influence of substituents, and optimize reaction conditions without extensive experimental trial and error. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis computationally explores the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers and the energy barriers between them. cwu.edu This is crucial as the molecular conformation can significantly impact its physical properties and biological activity.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. nih.gov These simulations help in understanding the conformational landscape, identifying the most populated conformational states, and assessing the molecule's structural stability.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate a molecule's structural or physicochemical properties with a specific activity or property. This approach relies on calculating a set of numerical parameters, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic structure.

For a class of compounds including derivatives of this compound, a QSPR model could be developed to predict properties like solubility, melting point, or electronic characteristics. By establishing a statistically significant relationship between the descriptors and the property of interest for a known set of molecules, the model can then be used to predict the property for new, unsynthesized compounds, thereby accelerating the design of molecules with desired attributes.

The conjugated π-system formed by the interconnected thiadiazole, phenyl, and furoate rings suggests that this compound could have applications in organic electronics. beilstein-journals.orgrsc.org QSPR and other computational models are vital for predicting the charge transport properties of such materials. stanford.eduumons.ac.be

Key parameters derived from quantum chemical calculations are used to assess charge transport potential:

Reorganization Energy (λ): The energy required for a molecule to geometrically relax after gaining or losing an electron. A lower reorganization energy generally facilitates faster charge hopping between molecules and thus higher charge mobility.

Electronic Coupling (Transfer Integral): A measure of the electronic interaction between adjacent molecules in a solid state, which depends on their spatial orientation and orbital overlap. Stronger coupling leads to better charge transport. nih.gov

By calculating these parameters for different molecular packing arrangements, computational models can predict whether a material is likely to be a better transporter of electrons (n-type) or holes (p-type) and estimate its charge mobility. nih.govarxiv.org This predictive capability is essential for the rational design of new organic semiconductors. researchgate.netbeilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of Complex Organic Esters

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to map the intricate network of proton and carbon atoms within the molecule.

The anticipated ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenyl, thiadiazole, and furoate moieties. The protons on the furan (B31954) ring of the 2-furoate group are expected to appear as doublets of doublets, characteristic of a three-spin system. The phenyl protons would likely present as two sets of doublets, indicative of a para-substituted benzene (B151609) ring. A singlet in the downfield region would correspond to the proton on the 1,2,3-thiadiazole (B1210528) ring.

The ¹³C NMR spectrum would complement the proton data, with unique signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is utilized.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the furan ring and between the ortho- and meta-protons of the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is crucial for connecting the individual spin systems. For instance, HMBC correlations would be expected between the furoate carbonyl carbon and the protons on the furan ring, as well as between the phenyl protons and the carbons of the thiadiazole ring, confirming the ester linkage and the attachment of the thiadiazole to the phenyl ring.

TechniqueExpected Correlations for this compound
COSY Correlations between adjacent protons on the furan ring. Correlations between ortho and meta protons on the phenyl ring.
HSQC Direct one-bond correlations between each proton and its attached carbon.
HMBC Correlations between the furoate carbonyl carbon and furan ring protons. Correlations between the phenyl protons and thiadiazole ring carbons.

Elucidation of Regio- and Stereochemical Features

NMR spectroscopy is pivotal in confirming the regiochemistry of the molecule. The substitution pattern on the phenyl ring (para) is confirmed by the characteristic splitting pattern of the aromatic protons in the ¹H NMR spectrum. The position of the furoate group on the phenyl ring is confirmed through HMBC correlations between the phenyl protons and the ester carbonyl carbon. As this compound does not possess any chiral centers, stereochemical analysis is not applicable.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their molecular vibrations.

Analysis of Characteristic Frequencies and Functional Group Interactions

The IR and Raman spectra of the compound would display a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.

Carbonyl Stretching (C=O): A strong absorption band in the IR spectrum, typically in the region of 1715-1730 cm⁻¹, is characteristic of the C=O stretching vibration of the α,β-unsaturated furoate ester.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and furan rings would give rise to several bands in the 1450-1600 cm⁻¹ region.

Thiadiazole Ring Vibrations: The vibrational modes of the 1,2,3-thiadiazole ring are expected to appear at characteristic frequencies, which can be assigned based on computational studies and comparison with related compounds.

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl and furan rings are anticipated to be observed above 3000 cm⁻¹.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
Ester C=O Stretch1715-1730IR
Ester C-O Stretch1000-1300IR
Aromatic C=C Stretch1450-1600IR, Raman
Aromatic C-H Stretch>3000IR, Raman

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Soft Ionization Techniques (e.g., ESI, MALDI) and Hyphenated Systems (e.g., LC-MS)

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing organic molecules like the target compound, as they typically produce the molecular ion with minimal fragmentation. When coupled with liquid chromatography (LC-MS), these methods allow for the separation and analysis of the compound from complex mixtures.

The ESI or MALDI mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation of the molecular ion. The fragmentation pattern would provide valuable structural information. Key expected fragmentation pathways include:

Loss of the furoyl group: Cleavage of the ester bond could lead to the loss of the furoyl group (C₅H₃O₂), resulting in a fragment ion corresponding to the 4-(1,2,3-thiadiazol-4-yl)phenoxyl radical cation.

Loss of carbon monoxide: The furoyl cation could further fragment by losing a molecule of carbon monoxide.

Cleavage of the thiadiazole ring: The 1,2,3-thiadiazole ring is known to be susceptible to fragmentation with the loss of a molecule of nitrogen (N₂).

Ionization TechniqueInformation Obtained
ESI/MALDI Molecular weight determination (protonated molecule [M+H]⁺ or molecular ion [M]⁺).
LC-MS Separation from mixtures and subsequent mass analysis.
HRMS Exact mass and elemental composition.
MS/MS Fragmentation pattern for structural elucidation.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated organic molecules like this compound. The absorption of UV-Vis radiation by this molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are directly related to the extent of conjugation and the types of electronic transitions possible within the molecule.

The structure of this compound features several chromophores, including the phenyl ring, the 1,2,3-thiadiazole ring, and the 2-furoate group. The extensive conjugation across the phenyl and thiadiazole rings is expected to give rise to intense π → π* transitions. These transitions, typically occurring at shorter wavelengths (higher energies), involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of heteroatoms (nitrogen, sulfur, and oxygen) also introduces the possibility of n → π* transitions, which involve the excitation of non-bonding electrons into antibonding π* orbitals. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

Table 1: Expected UV-Vis Spectroscopic Data for this compound Based on Analogous Compounds

Parameter Expected Value Associated Transition
λmax 1 ~250-280 nm π → π* (Phenyl and Furoate Rings)
λmax 2 ~300-340 nm π → π* (Thiadiazole and Conjugated System)

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

In the absence of experimental XRD data for the title compound, we can infer expected structural parameters from related molecules. For example, the crystal structure of other heterocyclic compounds, such as those containing thiazole (B1198619) and triazole rings, have been determined using XRD. nih.govmdpi.comresearchgate.net These studies provide typical bond lengths and angles for the heterocyclic moieties. For instance, in a related triazolone derivative, the crystal system was determined to be monoclinic with a P21/c space group. researchgate.net

Powder XRD, on the other hand, is useful for phase identification and for analyzing the crystallinity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, which can be used to assess sample purity and identify different polymorphic forms.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
V (Å3) 1290

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide a detailed analysis of the surface chemistry.

The XPS spectrum is obtained by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. Each element has a unique set of binding energies associated with its core-level electrons. Therefore, the XPS spectrum provides a fingerprint of the elements present on the surface.

High-resolution spectra of the C 1s, N 1s, S 2p, and O 1s regions would reveal the different chemical environments of these atoms within the molecule. For example, the C 1s spectrum would show multiple peaks corresponding to carbon atoms in the aromatic rings, the ester carbonyl group, and the furoate ring. Similarly, the N 1s spectrum would be characteristic of the nitrogen atoms in the thiadiazole ring, and the S 2p spectrum would confirm the presence of sulfur in the thiadiazole ring. The O 1s spectrum would show distinct peaks for the carbonyl and ether-like oxygen atoms of the furoate group.

Table 3: Predicted Binding Energies for this compound in XPS

Element Core Level Predicted Binding Energy (eV) Chemical Environment
Carbon C 1s ~284.8 Aromatic C-C, C-H
~286.5 C-N, C-O
~288.5 C=O (Ester)
Nitrogen N 1s ~400.5 N=N (Thiadiazole)
~399.0 C-N (Thiadiazole)
Sulfur S 2p ~164.0 C-S (Thiadiazole)
Oxygen O 1s ~532.0 C-O (Furoate/Ester)

Structure Activity Relationship Sar and Principles of Molecular Design for Targeted Applications

Correlating Structural Modulations of Thiadiazole and Furan (B31954) Moieties with Molecular Performance

The molecular performance of compounds based on the "4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate" scaffold is intrinsically linked to the electronic and steric properties of the 1,2,3-thiadiazole (B1210528) and furan rings. mdpi.comijabbr.com Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that even minor structural alterations to these rings can lead to significant changes in biological activity.

For the 1,2,3-thiadiazole moiety , substitutions at the C4 and C5 positions are particularly influential. For instance, in a series of 1,2,3-thiadiazole benzylamides, the introduction of small, cyclic alkyl groups at the C4-position and dihalobenzylamides at the C5-position was found to be optimal for necroptosis inhibitory activity. nih.govnih.gov Branching in the alkyl group at the C4-position generally increases activity, with isopropyl and cyclopropyl (B3062369) groups showing favorable results. nih.gov However, bulky substituents such as a t-butyl or phenyl group at this position can lead to a decrease in activity. nih.gov This suggests that the size and conformation of the substituent at C4 are critical for fitting into a biological target's binding pocket.

The following table summarizes the impact of structural modulations on the performance of related thiadiazole and furan-containing compounds.

MoietyPosition of ModulationType of ModulationImpact on Molecular PerformanceReference
1,2,3-ThiadiazoleC4Introduction of small, cyclic alkyl groups (e.g., cyclopropyl)Optimal for necroptosis inhibitory activity nih.govnih.gov
1,2,3-ThiadiazoleC4Introduction of bulky groups (e.g., t-butyl, phenyl)Decreased activity nih.gov
1,2,3-ThiadiazoleC5Introduction of 2,6-dihalobenzylamidesOptimal for necroptosis inhibitory activity nih.govnih.gov
FuranGeneralPresence of nitro groupCrucial for antibacterial action in nitrofurantoin orientjchem.org
FuranGeneralIncorporation into various scaffoldsCan impart antibacterial, anti-inflammatory, and anticancer properties ijabbr.comorientjchem.org

Rational Design Strategies for Optimizing Molecular Performance through Structural Tuning

Rational drug design provides a systematic approach to optimizing the molecular performance of "this compound" by fine-tuning its structure. nih.gov The goal is to enhance desired properties such as target affinity and selectivity while minimizing off-target effects.

Key strategies for the structural tuning of this scaffold include:

Alteration of the Ester Linkage: The ester group connecting the phenyl and furan moieties is susceptible to hydrolysis by esterases in the body. Modifying this linker, for instance, by replacing it with a more stable amide bond, could enhance the metabolic stability of the compound.

Introduction of Functional Groups on the Furan Ring: Adding substituents to the furan ring can create new points of interaction with a biological target. For example, introducing a hydroxyl or amino group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity.

Scaffold Hopping: This involves replacing one or both of the heterocyclic rings (thiadiazole or furan) with other heterocycles that have similar steric and electronic properties (bioisosteres). This can lead to the discovery of novel compounds with improved properties. nih.gov

The following table outlines rational design strategies for the optimization of the parent compound.

Design StrategyStructural ModificationDesired Outcome
Substituent ModificationAdd electron-withdrawing groups to the phenyl ringEnhance target binding affinity
Linker ModificationReplace ester with an amide linkageImprove metabolic stability
Functional Group AdditionIntroduce a hydroxyl group on the furan ringIncrease hydrogen bonding interactions
Scaffold HoppingReplace 1,2,3-thiadiazole with 1,3,4-thiadiazole (B1197879)Explore new chemical space and improve properties

Influence of Substituent Effects and Linker Properties on Reactivity and Intermolecular Interactions

The reactivity and intermolecular interaction profile of "this compound" are significantly influenced by substituent effects and the nature of the phenyl linker.

Substituent Effects: The 1,2,3-thiadiazole ring is an electron-deficient system. chemicalbook.com Substituents on the phenyl ring can modulate the electron density of the entire molecule through inductive and resonance effects. Electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring can increase the electron density, potentially affecting the reactivity of the thiadiazole ring. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can decrease the electron density. These electronic modifications can influence how the molecule interacts with biological macromolecules, such as enzymes or receptors, affecting binding affinity and specificity. mdpi.com

The following table details the influence of substituent and linker properties.

FeaturePropertyInfluence on Reactivity and Interactions
Substituent Electron-donating group on phenyl ringIncreases electron density, potentially altering binding mode and reactivity.
Substituent Electron-withdrawing group on phenyl ringDecreases electron density, potentially enhancing specific intermolecular interactions.
Linker Phenyl ring planarityFacilitates π-stacking interactions with aromatic residues in a binding pocket.
Linker Rotational freedom around single bondsAllows for conformational flexibility to achieve an optimal binding pose.

Bioisosteric Strategies in the Design of Heterocyclic Ester Analogues

Bioisosterism is a powerful strategy in drug design where a functional group or moiety is replaced by another with similar physicochemical properties, leading to analogues with potentially improved biological activity, selectivity, or pharmacokinetic profiles. openaccessjournals.com For "this compound," several bioisosteric replacements can be envisioned for the thiadiazole and furan rings.

Thiadiazole Bioisosteres: The 1,2,3-thiadiazole ring can be replaced by other five-membered heterocycles. For example, 1,3,4-thiadiazole, 1,2,4-thiadiazole, and various triazoles are common bioisosteres. nih.govnih.gov 1,3,4-Oxadiazole is another potential replacement, where the sulfur atom is substituted with an oxygen atom. nih.govnih.gov These subtle changes can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule, leading to different biological outcomes.

Furan Bioisosteres: The furan ring can be replaced by other aromatic systems. Thiophene is a classic bioisostere for furan, with the oxygen atom being replaced by a sulfur atom. nih.gov This can lead to changes in lipophilicity and metabolic pathways. Other potential bioisosteres for the furan ring include pyrrole, thiazole (B1198619), and even a simple phenyl ring.

The table below presents potential bioisosteric replacements for the heterocyclic moieties in the parent compound.

Original MoietyBioisosteric ReplacementRationale for Replacement
1,2,3-Thiadiazole1,3,4-ThiadiazoleAltered hydrogen bonding pattern and electronic distribution.
1,2,3-Thiadiazole1,2,4-Triazole (B32235)Introduction of an additional nitrogen atom for potential new interactions.
1,2,3-Thiadiazole1,3,4-OxadiazoleSimilar size and shape, but different electronic properties.
FuranThiopheneSimilar size and aromaticity, but altered lipophilicity.
FuranPyrroleIntroduction of a hydrogen bond donor (N-H).
FuranThiazoleIntroduction of a nitrogen atom for potential hydrogen bonding.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between a ligand like "this compound" and its biological target at an atomic level. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. uowasit.edu.iqresearchgate.net For "this compound," docking studies can help to:

Identify the most likely binding pocket on a target protein.

Predict the binding affinity and pose of the compound within the active site.

Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. nih.gov

Guide the rational design of new analogues with improved binding affinity by suggesting modifications that can enhance these interactions. mdpi.com

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. researchgate.netnih.gov For the complex of "this compound" with its target, MD simulations can:

Reveal the flexibility of both the ligand and the protein's active site upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking alone. nih.gov

Identify the role of water molecules in mediating ligand-protein interactions.

The following table summarizes the applications of computational methods in studying compound-target interactions.

Computational MethodApplicationInsights Gained
Molecular Docking Prediction of binding mode and affinityIdentification of key interacting residues and potential for optimization.
Molecular Docking Virtual screening of analogue librariesPrioritization of compounds for synthesis and biological testing.
Molecular Dynamics Assessment of complex stabilityUnderstanding the dynamic nature of the ligand-protein interaction.
Molecular Dynamics Calculation of binding free energyMore accurate prediction of binding affinity and SAR.

Emerging Applications and Future Research Directions

Advanced Materials in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Heterocyclic compounds, particularly those rich in π-electrons like thiadiazoles and furans, are fundamental building blocks for organic semiconductors. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs) are key components in organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Thiadiazole rings are known to be electron-deficient, which makes them excellent electron-accepting moieties in the design of n-type or ambipolar organic semiconductors. researchgate.netnih.gov When incorporated into a larger π-conjugated system, the thiadiazole unit can enhance electron transport properties. New phenyl and phenylthienyl derivatives have been characterized as organic semiconductors for OTFTs, with some exhibiting p-channel characteristics. nih.gov The structure of "4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate," which links a thiadiazole to a phenyl ring, provides a donor-acceptor type framework that is crucial for tuning charge transport. Future research could involve synthesizing polymers or small molecules incorporating this structure to investigate their charge mobility and performance in OFET devices.

Organic Solar Cells (OSCs) rely on a blend of electron-donating and electron-accepting materials to absorb light and generate electrical current. The development of novel non-fullerene acceptors has propelled OSC efficiencies to new heights. Thiadiazole derivatives are frequently used as building blocks for these acceptors due to their electron-withdrawing nature, which helps in tuning the material's energy levels (HOMO/LUMO) for efficient charge separation. rsc.orgresearchgate.netbohrium.com Similarly, furan (B31954) and its derivatives are recognized as valuable components in organic photovoltaic materials, prized for their excellent electronic properties and structural rigidity. researchgate.netnih.gov The subject compound, containing both a thiadiazole and a furan-based furoate, presents a promising scaffold for new materials in OSCs. The inherent donor-acceptor character could facilitate intramolecular charge transfer, a desirable property for light-harvesting materials in both OSCs and dye-sensitized solar cells.

The electronic properties of a conjugated molecule, such as its bandgap and energy levels, can be precisely controlled through chemical synthesis. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold, a close isomer of the 1,2,3-thiadiazole (B1210528), has been shown to be a versatile component in creating materials with specific optical and electronic characteristics. isres.org The combination of the electron-accepting thiadiazole, the π-bridging phenyl ring, and the furoate moiety allows for significant synthetic modification. For instance, altering substituents on the phenyl or furan rings could systematically tune the molecule's absorption spectrum and electrochemical behavior, making it adaptable for various optoelectronic applications, from organic light-emitting diodes (OLEDs) to sensors.

Strategic Design in Agrochemical Development

Modern agrochemical research focuses on developing targeted, effective, and environmentally benign pesticides and plant health agents. Heterocyclic chemistry plays a pivotal role, with scaffolds like thiadiazole being featured in numerous bioactive compounds. isres.orgmdpi.com

The 1,2,3-thiadiazole ring is a known pharmacophore in agrochemicals, exhibiting fungicidal and plant-activating properties. mdpi.comresearchgate.netnih.gov For example, 1,2,3-thiadiazole derivatives have been designed as strobilurin analogues, a class of fungicides that inhibit mitochondrial respiration in fungi. nih.gov The core structure of "this compound" can serve as a scaffold for developing new enzyme inhibitors. By modifying the peripheral groups, chemists can design molecules that fit precisely into the active site of a target enzyme crucial for a pathogen's survival. The 1,3,4-thiadiazole ring, for instance, is a key component in compounds designed as inhibitors for enzymes like α-glucosidase. nih.gov This strategic approach could lead to the development of novel fungicides or bactericides with specific modes of action, potentially overcoming existing resistance issues.

Bioactive MoietyKnown Agrochemical/Biological RolesPotential Application for Target Compound
1,2,3-Thiadiazole Fungicidal activity, plant systemic resistance induction. mdpi.comnih.govCore scaffold for novel fungicides or plant health products.
Furan/Furoate Present in various natural products and bioactive molecules.Modulator of biological activity and physical properties.
Thiadiazole (general) Scaffold for enzyme inhibitors (e.g., α-glucosidase, tyrosinase). nih.govresearchgate.netBasis for designing targeted inhibitors against agricultural pests.

Supramolecular Chemistry and Self-Assembly of Heterocyclic Building Blocks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Crystal engineering, a subfield of supramolecular chemistry, focuses on designing molecules that will self-assemble into predictable and functional solid-state structures. ub.edunih.govyoutube.com

The structure of "this compound" contains several features conducive to forming ordered supramolecular assemblies. The planar, aromatic thiadiazole and phenyl rings are capable of engaging in π-π stacking interactions, which are crucial for organizing molecules in the solid state. nih.gov The furoate ester group contains oxygen atoms that can act as hydrogen bond acceptors. This combination of interaction sites suggests that the molecule could be a versatile building block (a tecton) for crystal engineering. By co-crystallizing it with other molecules that have complementary hydrogen bond donors, it may be possible to create new multi-component materials with tailored properties, such as improved solubility or novel optical characteristics. nih.govmdpi.com The study of how molecules like this self-assemble provides fundamental insights into crystallization and can lead to the development of advanced functional materials.

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound" .

The provided outline requests detailed information on:

Q & A

Q. What are the recommended synthetic routes for 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate?

The synthesis typically involves multi-step protocols, including coupling reactions between thiadiazole precursors and activated furoate esters. For example, nucleophilic substitution or esterification under anhydrous conditions (e.g., using DCC/DMAP catalysis) can yield the target compound. Characterization via 1^1H/13^13C NMR, HPLC, and mass spectrometry is critical to confirm purity and structural integrity .

Q. What methodologies are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement programs like SHELXL (via the SHELX suite) enable precise determination of bond lengths, angles, and anisotropic displacement parameters. For data processing, WinGX provides integrated tools for absorption correction, space group determination, and validation of crystallographic models .

Q. How can researchers assess the biological activity of this compound?

Begin with in vitro assays targeting pathways suggested by structural analogs, such as kinase inhibition or apoptosis modulation. Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to proteins like EGFR or PI3K. Follow-up validation via surface plasmon resonance (SPR) or fluorescence polarization assays quantifies interaction kinetics .

Q. What analytical techniques are suitable for detecting degradation products or metabolites?

High-resolution LC-MS/MS coupled with collision-induced dissociation (CID) can identify thermal or enzymatic degradation products. For example, thermal decomposition studies using TGA-DSC may reveal stability thresholds, while in vitro microsomal assays (e.g., liver S9 fractions) can map metabolic pathways .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for polymorphic forms of this compound?

If multiple polymorphs are observed, employ SHELXL ’s twin refinement tools (e.g., TWIN/BASF commands) to model overlapping lattices. Pair this with ORTEP for Windows to visualize anisotropic displacement ellipsoids and validate hydrogen bonding/stacking interactions. Raman spectroscopy or variable-temperature XRD can further distinguish polymorphs .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics (MD) simulations (e.g., GROMACS). If experimental IC50_{50} values conflict with docking scores, perform alanine scanning mutagenesis on target proteins to identify critical binding residues. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How to design experiments for studying synergistic effects with other thiadiazole derivatives?

Use combination index (CI) analysis via Chou-Talalay methodology. Test fixed-ratio mixtures in cell viability assays (e.g., MTT or CellTiter-Glo) and analyze synergy using CompuSyn software. Pair this with transcriptomic profiling (RNA-seq) to identify co-regulated pathways, such as oxidative stress or DNA repair .

Q. What advanced techniques validate the compound’s electronic properties for materials science applications?

Cyclic voltammetry (CV) and DFT calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) can map redox potentials and HOMO-LUMO gaps. Pair with X-ray photoelectron spectroscopy (XPS) to correlate electronic structure with surface reactivity .

Q. How to optimize synthetic yields for scale-up in academic settings?

Apply design of experiments (DoE) principles, varying reaction time, temperature, and catalyst loading. Use HPLC tracking to identify rate-limiting steps. For challenging purifications, employ flash chromatography with gradient elution or preparative HPLC using C18 columns .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions. Molecular dynamics (MD) simulations in lipid bilayers (e.g., CHARMM-GUI) can model membrane permeability. Validate predictions with Caco-2 cell permeability assays .

Data Analysis and Validation

Q. How to handle anisotropic displacement parameters in low-quality crystallographic data?

Use SHELXL ’s restraints (e.g., SIMU/DELU) to stabilize refinement of disordered regions. Validate with PLATON ’s ADDSYM tool to check for missed symmetry and WinGX ’s RIGU check for over-constrained parameters .

Q. What statistical methods are appropriate for dose-response studies?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model). Report IC50_{50} values with 95% confidence intervals. For heterogeneous data, apply robust regression or bootstrapping to minimize outlier effects .

Tables of Key Techniques

Application Recommended Tools/Methods References
Crystallographic refinementSHELXL, WinGX, ORTEP
Biological activity screeningSPR, molecular docking, MTT assays
Synthetic optimizationDoE, HPLC tracking, flash chromatography
Thermal stability analysisTGA-DSC, LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.